molecular formula C6H10F3NO2S B3002400 [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide CAS No. 2460739-45-9

[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide

Cat. No. B3002400
CAS RN: 2460739-45-9
M. Wt: 217.21
InChI Key: HKNDBSUIGTUDHB-CRCLSJGQSA-N
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Description

The compound of interest, [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide, is a molecule that incorporates both a trifluoromethyl group and a methanesulfonamide moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the molecule. Methanesulfonamide, on the other hand, is a functional group that has been studied for its role as a cosolvent and a general acid catalyst in various chemical reactions, such as the Sharpless asymmetric dihydroxylation .

Synthesis Analysis

The synthesis of related methanesulfonamide derivatives has been explored in several studies. For instance, the synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide and its cyclic analogs have been reported, which involves the treatment of tris((trifluoromethyl)sulfonyl)methane with benzenediazonium chloride . Additionally, the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides using palladium-catalyzed reactions has been described, showcasing the versatility of methanesulfonamide derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of trifluoromethyl methanesulfonamide derivatives can be complex, with potential for various conformations and self-association behaviors. For example, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide has been studied for its structure and self-association in solution, revealing the formation of cyclic dimers and chain associates via hydrogen bonding . This suggests that the molecular structure of [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide could also exhibit interesting conformational dynamics and intermolecular interactions.

Chemical Reactions Analysis

Methanesulfonamide derivatives participate in a variety of chemical reactions. The role of methanesulfonamide as a cosolvent and general acid catalyst in the Sharpless asymmetric dihydroxylation has been highlighted, affecting the hydrolysis step of the reaction . Furthermore, benzyl methanesulfonates have been used as precursors for generating o-quinodimethanes, which undergo [4+2] cycloadditions with electron-deficient olefins . These studies demonstrate the reactivity of methanesulfonamide derivatives in facilitating or undergoing chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their functional groups. The presence of the trifluoromethyl group is likely to impart high electronegativity and potential for strong hydrogen bonding, as seen in the self-association behavior of related compounds . The synthesis of acyclic sulfur-nitrogen compounds, such as bis((trifluoromethyl)sulfonyl)amine, and their structural analysis provide insights into the electron delocalization and bond characteristics that could be expected in [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide .

Scientific Research Applications

1. Molecular Conformation and Association

[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide and its analogs have been studied for their molecular structures and self-association behaviors. For instance, the conformation and self-association in solution of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide were investigated using IR spectroscopy and quantum chemical methods. This compound forms cyclic dimers in inert solvents and chain associates in crystals via hydrogen bonding (Sterkhova, Moskalik, & Shainyan, 2014).

2. Chemical Reactivity and Substitution Reactions

Research on the reactivity of related compounds has been conducted. For example, 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide, a related compound, reacts with carbanions to produce vicarious nucleophilic substitution products. This reaction is significant as it's the first example of such a process on a benzene ring activated by a sulfur-based electron-withdrawing group (Lemek, Groszek, & Cmoch, 2008).

3. Proton-Donating Ability

The proton-donating abilities of similar compounds have been studied extensively. Trifluoro-N-(2-phenylacetyl)methanesulfonamide, for instance, shows varied proton-donating characteristics in different states and media, forming self-associates in solution and molecular crystals (Oznobikhina et al., 2009).

4. Application in Organic Synthesis

Such compounds are also utilized in organic synthesis. A study reported a mild Pd-catalyzed N-arylation of methanesulfonamide, highlighting its utility in the synthesis of complex organic compounds while avoiding potentially genotoxic reagents (Rosen, Ruble, Beauchamp, & Navarro, 2011).

properties

IUPAC Name

[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2S/c7-6(8,9)5-2-1-4(5)3-13(10,11)12/h4-5H,1-3H2,(H2,10,11,12)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNDBSUIGTUDHB-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CS(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1CS(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide

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